

# Comprehensive Spectroscopic Characterization of 2,3-Dihydro-1H-indole-2-carboxamide

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## Compound of Interest

Compound Name:	2,3-dihydro-1H-indole-2-carboxamide
CAS No.:	108906-13-4
Cat. No.:	B028160

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## Executive Summary

The transition from the planar, aromatic indole system to the puckered, non-planar indoline (2,3-dihydroindole) ring introduces specific stereochemical and spectroscopic challenges. Unlike its oxidized precursor, **2,3-dihydro-1H-indole-2-carboxamide** possesses a chiral center at the C2 position. This guide details the "diagnostic signals" required to confirm reduction, assess enantiomeric purity, and validate the primary amide functionality.

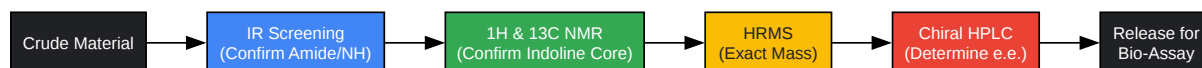
## Part 1: Structural Context & Chemical Properties[1] [2]

The molecule consists of a fused benzene and pyrrolidine ring system. The reduction of the C2-C3 double bond destroys the aromaticity of the pyrrole ring, creating a chiral center at C2 and rendering the C3 protons diastereotopic.

Property	Value / Characteristic
Molecular Formula	
Molecular Weight	162.19 g/mol
Chirality	C2 position (S- and R- enantiomers)
Key Functional Groups	Secondary Amine (Indoline N1), Primary Amide ( )
Solubility Profile	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water.[1][2]

## Analytical Workflow

The following decision tree outlines the logical flow for full characterization, ensuring material integrity before biological testing.



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Figure 1: Sequential analytical workflow for validating indoline-2-carboxamide.

## Part 2: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary method for distinguishing the target indoline from the indole precursor. The loss of planarity at C2/C3 is the diagnostic indicator.

### Proton NMR ( <sup>1</sup>H-NMR) in DMSO-

Solvent Choice: DMSO-

is required to visualize the exchangeable amide protons and the indoline N-H, which often exchange too rapidly in

Position	Type	Chemical Shift ( , ppm)	Multiplicity	Diagnostic Note
N1-H	Amine	5.8 – 6.5	Broad Singlet	Disappears with shake. Upfield relative to indole NH (~11 ppm).
C2-H	Methine	4.1 – 4.5	Doublet of Doublets (dd)	Critical Signal. Confirms saturation of C2. Couples with C3 protons.
C3-H	Methylene	2.9 – 3.1	Multiplet (dd)	Diastereotopic proton (cis to C2 substituent).
C3-H	Methylene	3.3 – 3.5	Multiplet (dd)	Diastereotopic proton (trans to C2 substituent).
Ar-H	Aromatic	6.5 – 7.1	Multiplets (4H)	Two doublets, two triplets. 6.5 ppm signal usually C7-H (ortho to NH).
CONH	Amide	7.2 & 7.6	Broad Singlets (2H)	Non-equivalent due to restricted rotation (C-N bond character).

Interpretation Logic:

- Indole vs. Indoline: If you see a singlet at ~7.0-7.5 ppm that integrates to 1H (C3-H of indole), the reduction failed. You must see the ABX or AMX spin system of the C2-C3 region (approx 2.8 to 4.5 ppm).
- Stereochemistry: The C3 protons are magnetically non-equivalent due to the adjacent chiral center at C2. They will appear as complex multiplets rather than a simple triplet.

## Carbon NMR ( C-NMR)

- Carbonyl (C=O): ~172-175 ppm.
- Aromatic Carbons: Six signals in the 108-150 ppm range. The C-N attached aromatic carbon (C7a) is most downfield (~150 ppm).
- Aliphatic Carbons:
  - C2: ~60 ppm (Methine).
  - C3: ~30-35 ppm (Methylene).

## Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" validation of the functional group transformation.

- Amide I Band (C=O stretch): 1650–1690 cm<sup>-1</sup>
  - . Strong intensity.
- Amide II Band (N-H bend): 1580–1620 cm<sup>-1</sup>
  - .
- N-H Stretching:
  - Primary Amide ( ):
    - . Two bands at ~3350 cm<sup>-1</sup> (asymmetric) and ~3180 cm<sup>-1</sup>

(symmetric).

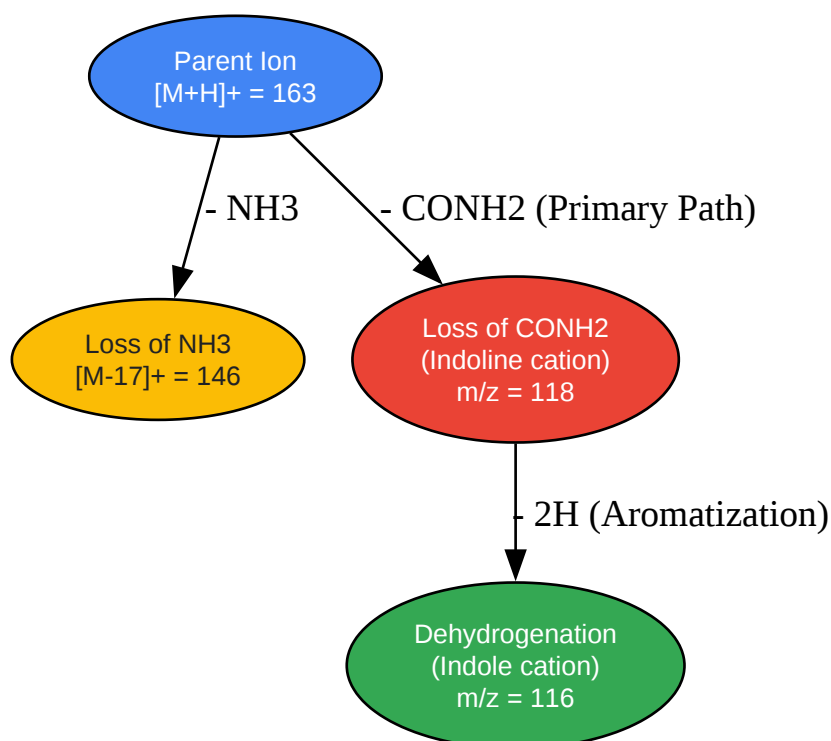
- Secondary Amine (Indoline N-H): A single sharp band ~3300-3400 cm<sup>-1</sup>, often overlapping with the amide stretches.
- Absence of C=C: Lack of the specific indole C2=C3 stretch confirms reduction.

## Part 4: Mass Spectrometry & Fragmentation[4][5]

High-Resolution Mass Spectrometry (HRMS) should show the protonated molecular ion

### Fragmentation Logic (ESI/EI)

The fragmentation pattern is distinct for the indoline scaffold. The loss of the carboxamide group is a primary pathway.



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Figure 2: Proposed fragmentation pathway for **2,3-dihydro-1H-indole-2-carboxamide**.

Mechanistic Insight: The peak at  $m/z$  118 is diagnostic. It represents the cleavage of the amide bond, leaving the indoline cation. Subsequent aromatization to the indole cation ( $m/z$  116) is common in high-energy collisions.

## Part 5: Chiral Analysis (HPLC)[6]

Since the C2 position is chiral, determining the Enantiomeric Excess (ee) is mandatory for pharmaceutical applications.

### Method Development Strategy

The secondary amine and primary amide can interact strongly with polysaccharide-based chiral stationary phases (CSPs).

- Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).
- Mobile Phase: Normal Phase is preferred.
  - Base: Hexane / Isopropyl Alcohol (IPA).
  - Ratio: Start with 90:10. Increase polarity (80:20) if retention is too low.
  - Additive: Diethylamine (DEA) at 0.1% is strictly required. The indoline nitrogen is basic; without DEA, the peak will tail significantly due to interaction with residual silanols on the silica support.

Protocol:

- Equilibrate column with Hexane:IPA:DEA (90:10:0.1) at 1.0 mL/min.
- Inject 10  $\mu$ L of sample (1 mg/mL in mobile phase).
- Monitor UV at 254 nm and 280 nm.
- Expect separation factors ( ) > 1.2 for this class of compounds on OD-H columns.

## Part 6: Experimental Protocols

### Sample Preparation for NMR

To ensure no water suppression artifacts obscure the C2 proton:

- Dry the solid compound in a vacuum desiccator over for 4 hours.
- Use ampouled, 99.9% DMSO- (stored over molecular sieves).
- Dissolve ~5-10 mg of compound in 0.6 mL solvent.
- Tip: If signals are broad, heat the probe to 313 K (40°C) to sharpen exchangeable protons.

### Synthesis Note (for Context)

This compound is typically accessed via the catalytic hydrogenation of indole-2-carboxamide using

or reduction of indole-2-carboxylic acid followed by amidation.

- Caution: Over-reduction can lead to ring opening or reduction of the amide to the amine (2-aminomethylindoline). The spectroscopic checks above (specifically the presence of the Carbonyl carbon at ~174 ppm) confirm the amide is intact.

### References

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- General Spectroscopic Data
  - SDBS (Spectral Database for Organic Compounds), Compound No. 12492 (Analogous structures).

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## Sources

- 1. CAS 79815-20-6: (S)-Indoline-2-carboxylic acid [[cymitquimica.com](http://cymitquimica.com)]
- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 3. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
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